
4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX, is a synthetic organic compound that has been extensively studied for its potential applications in various scientific fields. MX is a member of the furanone family of compounds and is known for its unique chemical properties, which make it a valuable tool in many research applications.
Mechanism Of Action
MX inhibits bacterial quorum sensing by interfering with the production of acyl-homoserine lactone (AHL) signals, which are used by bacteria to communicate with each other and coordinate their behavior. MX binds to the AHL receptor protein, preventing it from recognizing and responding to the AHL signal.
Biochemical And Physiological Effects
MX has been shown to have a range of biochemical and physiological effects, including the inhibition of biofilm formation and the induction of bacterial cell death. It has also been shown to affect the expression of a wide range of genes involved in bacterial metabolism, stress response, and virulence.
Advantages And Limitations For Lab Experiments
One of the main advantages of MX is its potent activity against bacterial quorum sensing, which makes it a valuable tool for studying microbial communities and developing new antimicrobial agents. However, MX can be toxic to some bacterial species at high concentrations, and its effects on non-target organisms are not well understood.
Future Directions
There are many potential future directions for research on MX and its applications. One area of interest is the development of new antimicrobial agents based on MX and other quorum sensing inhibitors. Another area of interest is the use of MX in studying the role of quorum sensing in complex microbial communities, such as those found in the human gut or in soil ecosystems. Finally, there is a need for further research on the potential toxicity of MX and its effects on non-target organisms, in order to better understand its environmental impact.
Synthesis Methods
MX can be synthesized using a variety of methods, including the reaction of chloroacetaldehyde with glyoxal in the presence of a strong acid catalyst. This method produces a mixture of MX and its isomer, 5-chloromethyl-4-hydroxy-2(5H)-furanone, which can be separated using chromatography techniques.
Scientific Research Applications
MX has been widely used in scientific research, particularly in the field of environmental chemistry. It is a potent inhibitor of bacterial quorum sensing, which makes it a valuable tool for studying the role of quorum sensing in microbial communities. MX has also been used in studies of biofilm formation and antibiotic resistance, as well as in the development of new antimicrobial agents.
properties
CAS RN |
125974-07-4 |
|---|---|
Product Name |
4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone |
Molecular Formula |
C5H4Cl2O3 |
Molecular Weight |
182.99 g/mol |
IUPAC Name |
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-4(7)2-1-3(8)10-5(2)9/h1,4-5,9H |
InChI Key |
CKSHQVJFMXYYHV-UHFFFAOYSA-N |
SMILES |
C1=C(C(OC1=O)O)C(Cl)Cl |
Canonical SMILES |
C1=C(C(OC1=O)O)C(Cl)Cl |
synonyms |
4-(dichloromethyl)-5-hydroxy-5H-furan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



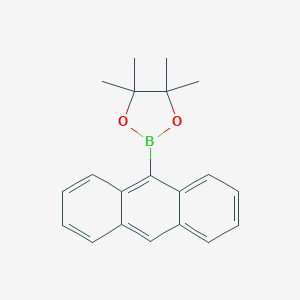
![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
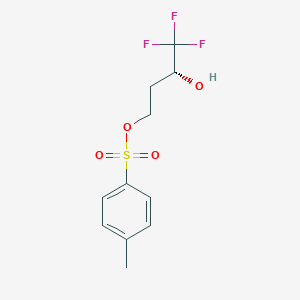
![Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester](/img/structure/B149714.png)
![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)
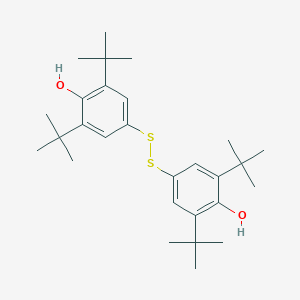
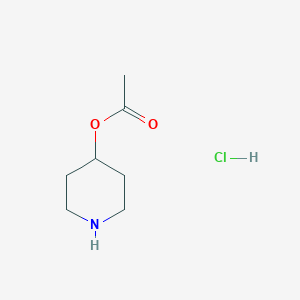
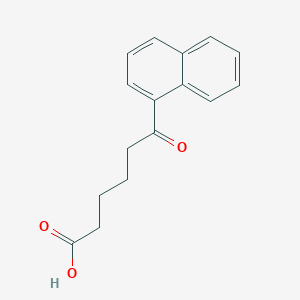
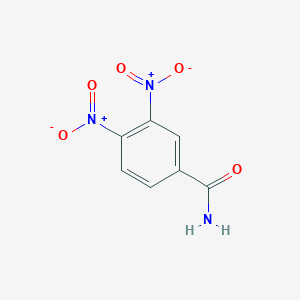
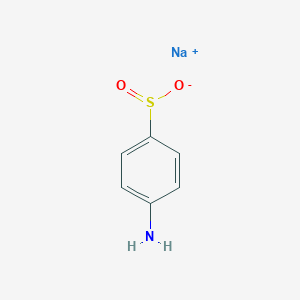
![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)
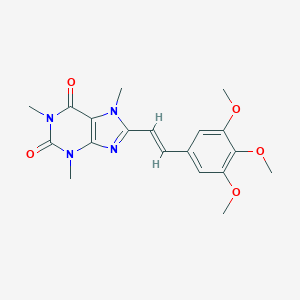
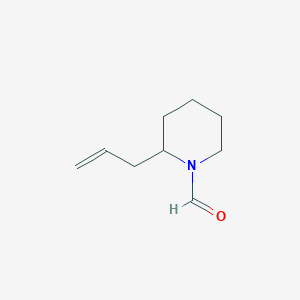
![N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride](/img/structure/B149754.png)